

# Application Notes and Protocols: Fesoterodine L-mandelate in Neurogenic Detrusor Overactivity

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## Compound of Interest

Compound Name: *Fesoterodine L-mandelate*

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These application notes provide a comprehensive overview of the use of **Fesoterodine L-mandelate** in preclinical and clinical studies of neurogenic detrusor overactivity (NDO). Detailed protocols for key experiments are provided to facilitate study replication and further research.

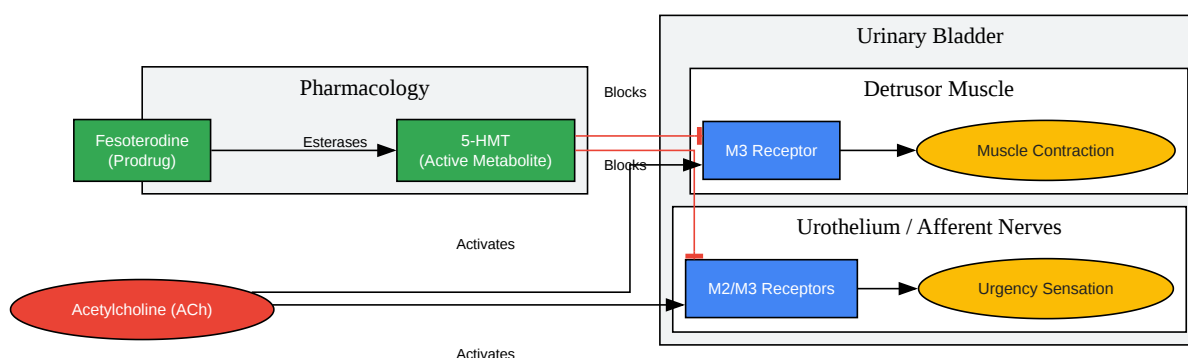
## Introduction

Neurogenic detrusor overactivity is a condition characterized by involuntary contractions of the bladder's detrusor muscle, secondary to a neurological condition such as spinal cord injury (SCI) or multiple sclerosis (MS). This leads to symptoms of urinary urgency, frequency, and incontinence, significantly impacting the quality of life. **Fesoterodine L-mandelate** is a competitive muscarinic receptor antagonist approved for the treatment of overactive bladder and NDO.[1][2] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4] 5-HMT has a high affinity for M2 and M3 muscarinic receptors in the detrusor muscle and urothelium, leading to the inhibition of bladder contractions and a reduction in afferent nerve activity.[3]

## Mechanism of Action

Fesoterodine's therapeutic effect in NDO is primarily mediated by its active metabolite, 5-HMT, which acts as a potent competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M3 subtypes that are abundant in the urinary bladder.

- **M3 Receptor Antagonism:** In the detrusor smooth muscle, parasympathetic nerve terminals release acetylcholine (ACh), which binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction. By blocking these receptors, 5-HMT inhibits ACh-induced detrusor muscle contractions, thereby increasing bladder capacity and reducing the involuntary contractions characteristic of NDO.[3]
- **M2 Receptor Antagonism:** While M3 receptors are the primary mediators of detrusor contraction, M2 receptors are more numerous. Their blockade by 5-HMT is thought to further relax the detrusor muscle by inhibiting the M2-mediated enhancement of M3-induced contractions. The blockade of M2 receptors may be particularly beneficial in patients with NDO.[3]
- **Urothelial and Afferent Nerve Modulation:** Muscarinic receptors are also present in the urothelium and on afferent nerve endings. The binding of 5-HMT to these receptors is believed to modulate the release of neurotransmitters and reduce afferent signaling from the bladder to the spinal cord, thereby decreasing the sensation of urgency.[3]



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Fesoterodine's Mechanism of Action in the Bladder.

## Data Presentation

**Table 1: Summary of Urodynamic Outcomes in Clinical Studies of Fesoterodine for NDO in Adults**

Study	Patient Population	N	Treatment	Duration	Change in Maximum Cystometric Capacity (mL)	Change in Maximum Detrusor Pressure (cmH <sub>2</sub> O)	Disappearance of NDO
Yamanishi et al. (2020)[5][6][7]	NDO and/or low compliance bladder	60	Fesoterodine 4-8 mg/day	12 weeks	+79.9 (p < 0.001)	- (Significant decrease, p < 0.001)	23.5% (12 of 51 patients)
Konstantinidis et al. (2021)[8][9]	NDO due to SCI or MS	124	Fesoterodine 8 mg/day	3 months	Significant increase (p < 0.001)	Significant reduction (p < 0.001)	Not Reported
Walter et al. (2022)[10][11]	NDO due to SCI	12	Fesoterodine (dose escalated)	12 weeks	+270 (p = 0.002)	-32 (p = 0.009)	58% (7 of 12 patients)

**Table 2: Summary of Urodynamic Outcomes in a Clinical Study of Fesoterodine for NDO in Children**

Study	Patient Population	N	Treatment	Duration	Change in Maximum Cystometric Capacity (mL)
Pediatric Phase 3 Study (2022) [12]	NDO (6 to <18 years)	124 (Cohort 1: >25 kg)	Fesoterodine 4 mg or 8 mg/day	12 weeks	Significant increase from baseline
57 (Cohort 2: ≤25 kg)	Fesoterodine 2 mg or 4 mg/day (beads-in-capsule)	12 weeks	Improvement from baseline		

**Table 3: Summary of Cystometric Outcomes in a Preclinical Study of Fesoterodine for NDO**

Study	Animal Model	N	Treatment Groups	Duration	Change in Intermittent Urination Pressure (IMP)	Change in Maximum Pressure (Pmax)
Biardeau et al. (2017) [4][5]	Spinal Cord Transected (SCT) Rats	33	SCT Control, Fesoterodine 0.12 mg/kg/d, Fesoterodine 0.18 mg/kg/d (with and without washout)	6 weeks	Significantly lower in low-dose group vs. SCT control	Significantly lower in all treated groups vs. SCT control

## Experimental Protocols

### Clinical Study Protocol: Urodynamic Assessment of Fesoterodine Efficacy in Adults with NDO

This protocol is based on the methodologies described by Yamanishi et al. (2020) and Konstantinidis et al. (2021).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

#### 1. Patient Selection:

- Inclusion criteria: Adults (18-80 years) with stable NDO secondary to a neurological condition (e.g., SCI, MS) for at least 6 months, confirmed by a baseline urodynamic study.
- Exclusion criteria: Indwelling catheter, acute urinary tract infection, history of bladder augmentation.

#### 2. Study Design:

- A prospective, open-label, single-arm study.
- Duration: 12 weeks of treatment with a baseline and end-of-treatment evaluation.

#### 3. Treatment:

- Fesoterodine 4 mg once daily for the initial 4 weeks.
- Dose may be increased to 8 mg once daily based on patient response and tolerability.

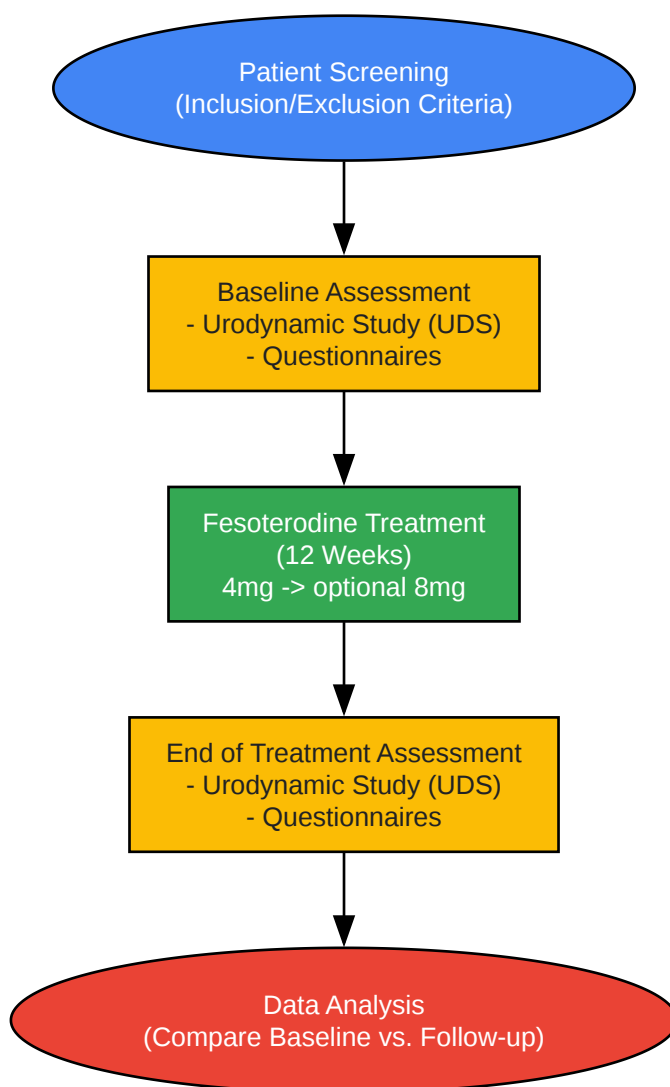
#### 4. Urodynamic Study (UDS) Protocol:

- Catheterization: A 7-Fr double-lumen catheter is inserted into the bladder, and a balloon catheter is placed in the rectum to measure intra-abdominal pressure.
- Filling Cystometry: The bladder is filled with sterile saline at room temperature at a medium-fill rate (e.g., 30-50 mL/min).
- Parameters Measured:

- First desire to void (FDV)
- Maximum cystometric capacity (MCC)
- Bladder compliance
- Presence and amplitude of involuntary detrusor contractions
- Maximum detrusor pressure (Pdetmax) during the filling phase
- Procedure: UDS is performed at baseline and after 12 weeks of treatment.

#### 5. Outcome Measures:

- Primary: Change from baseline in MCC.
- Secondary: Changes in other urodynamic parameters, disappearance of NDO, and patient-reported outcomes (e.g., Overactive Bladder Symptom Score, International Consultation on Incontinence Questionnaire-Short Form).



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Workflow for a Clinical Trial of Fesoterodine in NDO.

## Preclinical Study Protocol: Evaluation of Fesoterodine in a Rat Model of NDO

This protocol is based on the methodology described by Biardeau et al. (2017).<sup>[4][5]</sup>

### 1. Animal Model:

- Adult female Sprague-Dawley rats.
- Spinal cord transection (SCT) at the T10 level to induce NDO.

## 2. Study Groups:

- Normal controls
- SCT controls (untreated)
- SCT rats + Fesoterodine 0.12 mg/kg/day
- SCT rats + Fesoterodine 0.18 mg/kg/day
- SCT rats + Fesoterodine (both doses) with a 72-hour washout period before cystometry.

## 3. Drug Administration:

- Continuous administration of fesoterodine fumarate (FF) via osmotic pumps implanted subcutaneously.

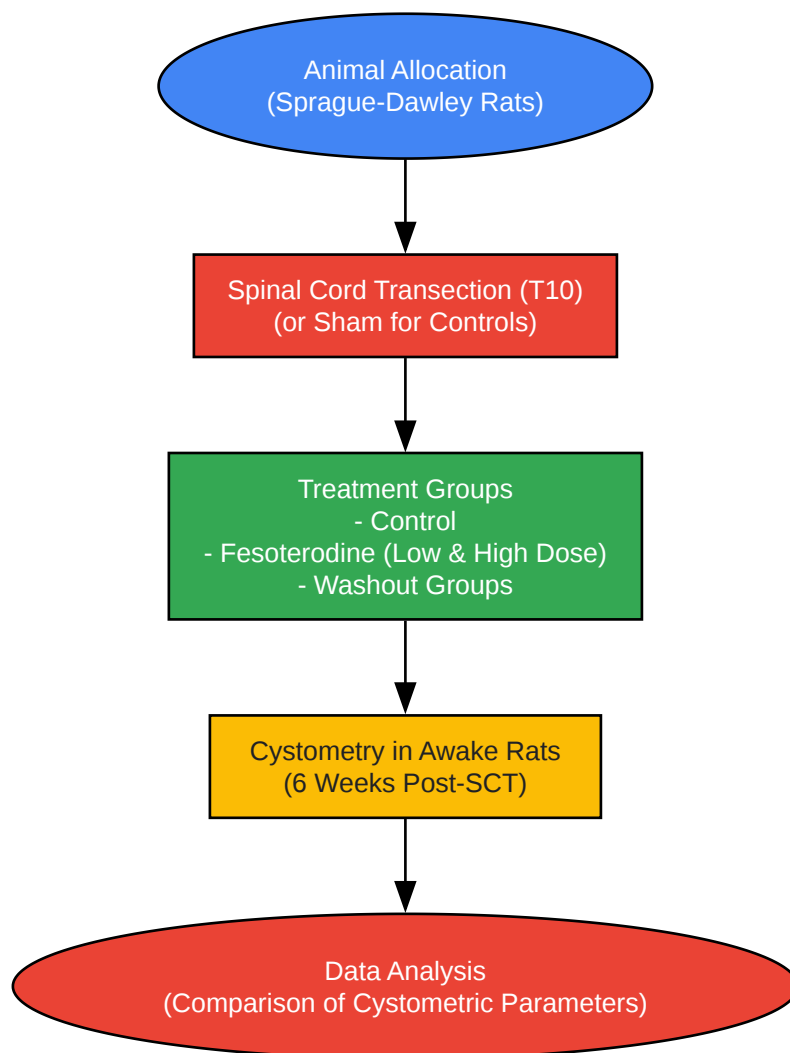
## 4. Cystometry Protocol (6 weeks post-SCT):

- Procedure: Performed in awake, unrestrained rats.
- Catheterization: A catheter is implanted in the bladder dome for infusion and pressure recording.
- Infusion: Saline is infused into the bladder at a constant rate.
- Parameters Recorded:
  - Intermicturition pressure (IMP)
  - Baseline pressure
  - Threshold pressure (P<sub>thres</sub>) for micturition
  - Maximum pressure (P<sub>max</sub>) during micturition

## 5. Statistical Analysis:



- Comparison of cystometric parameters between the different treatment groups and the SCT control group using appropriate statistical tests (e.g., Kruskal-Wallis with post-hoc Dunn's tests).



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Workflow for a Preclinical Study of Fesoterodine in an NDO Rat Model.

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